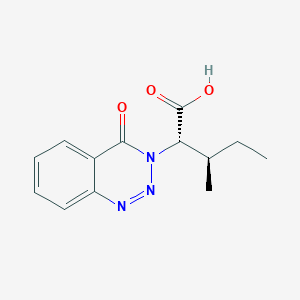
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid
Vue d'ensemble
Description
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to an amine group, with a 3-fluoro-4-methylphenyl substituent. Its molecular formula and weight contribute to its unique chemical properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : CHFN
- Molecular Weight : 179.23 g/mol
The presence of the fluoro and methyl groups on the phenyl ring significantly influences the compound's reactivity and biological activity. The cyclopropane ring adds rigidity, which may affect how it interacts with biological targets.
N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine's mechanism of action involves binding to specific receptors or enzymes, modulating their activity, and leading to various biological effects. Preliminary studies indicate potential interactions with:
- Enzymes : Possible inhibition or activation of key metabolic pathways.
- Receptors : Binding to neurotransmitter or hormone receptors, influencing signaling pathways.
Antimicrobial Properties
Research has indicated that N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine exhibits antimicrobial activity against various pathogens. The compound has been tested in vitro against bacteria such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
Anticancer Activity
In cancer research, N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine has shown promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and lung cancer cells.
Case Study: Breast Cancer Cell Line (MCF-7)
A study evaluated the effect of N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine on MCF-7 cells:
- Concentration Tested : 10 µM, 25 µM, 50 µM
- Results :
- At 50 µM, a significant reduction in cell viability was observed (p < 0.01).
- Induction of apoptosis was confirmed through flow cytometry analysis.
Comparative Analysis with Similar Compounds
The biological activity of N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine can be compared with structurally similar compounds:
| Compound Name | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| N-(3-fluoro-4-methoxyphenyl)methylcyclopropanamine | Structure | Contains a methoxy group instead of a methyl group. | Moderate antimicrobial activity. |
| N-cyclopropyl-4-fluoro-3-methoxybenzamide | Structure | Features a benzamide core instead of an amine. | Low anticancer activity. |
Propriétés
IUPAC Name |
(2S,3R)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-8(2)11(13(18)19)16-12(17)9-6-4-5-7-10(9)14-15-16/h4-8,11H,3H2,1-2H3,(H,18,19)/t8-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNMVFQETBLBRH-KCJUWKMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















